2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one
Overview
Description
“5-Amino-3-(2-thienyl)-1H-pyrazole” is a laboratory chemical with the CAS number 96799-03-0 . It’s a compound that features a pyrazole ring attached to a thiophene ring .
Molecular Structure Analysis
The molecular formula of “5-Amino-3-(2-thienyl)-1H-pyrazole” is C7H7N3S . It has a molecular weight of 165.22 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Amino-3-(2-thienyl)-1H-pyrazole” include a molecular weight of 165.22 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Anti-Tubercular Activity
A study by Erkin et al. (2021) investigated the anti-tubercular activity of certain pyrazol-3-ol derivatives, including compounds related to 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one. They reported that these compounds showed moderate activity against Mycobacterium tuberculosis, suggesting potential for the development of new anti-tubercular agents based on these structures (Erkin et al., 2021).
Central Nervous System Effects
A study by Butler et al. (1984) focused on the central nervous system (CNS) depressant activity of novel pyrazole derivatives. They found that certain compounds showed potential as anticonvulsants, depressants, and even as antipsychotic agents (Butler, Wise, & Dewald, 1984).
Chemical Synthesis and Reactions
Several studies have explored the synthesis and reactions of compounds structurally related to 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one. For example, Yurieva et al. (2011) examined the synthesis of pyrazol-5-ol derivatives and their reactions with aromatic aldehydes, highlighting the versatility of these compounds in chemical synthesis (Erkin & Krutikov, 2011).
Anticancer Properties
Research by Rao et al. (2019) synthesized and tested thiazolo[4,5-b]pyridine derivatives with pyrazole cores for their anticancer activity. Some of these compounds showed promising results against various human cancer cell lines, indicating potential for cancer treatment (Rao et al., 2019).
Other Pharmacological Activities
Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their activities as anti-5-lipoxygenase agents and for their cytotoxic properties against cancer cell lines. This study underlines the broad spectrum of pharmacological activities that compounds similar to 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one may possess (Rahmouni et al., 2016).
Safety And Hazards
Future Directions
The future directions for research on “2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one” and similar compounds could involve further exploration of their synthesis methods and biological activities. Thiazole and thiadiazole derivatives, in particular, have shown promise in various areas of pharmacology .
properties
IUPAC Name |
2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-3-9-8(2)16-14(17-13(9)20)19-12(15)7-10(18-19)11-5-4-6-21-11/h4-7H,3,15H2,1-2H3,(H,16,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPMKVHXRSODFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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